molecular formula C13H12NO+ B14079773 Pyridinium, 4-benzoyl-1-methyl- CAS No. 101558-59-2

Pyridinium, 4-benzoyl-1-methyl-

Cat. No.: B14079773
CAS No.: 101558-59-2
M. Wt: 198.24 g/mol
InChI Key: KIIFMEZUSAELQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridinium, 4-benzoyl-1-methyl- is a quaternary ammonium compound belonging to the class of pyridinium salts These compounds are characterized by a pyridine ring with a positively charged nitrogen atom

Preparation Methods

The synthesis of Pyridinium, 4-benzoyl-1-methyl- typically involves the quaternization of 4-benzoylpyridine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial production methods for pyridinium salts often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Pyridinium, 4-benzoyl-1-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the methyl group attached to the nitrogen atom.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Pyridinium, 4-benzoyl-1-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and interactions.

    Medicine: Pyridinium salts, including the 4-benzoyl-1-methyl derivative, have shown potential as antimicrobial and anticancer agents.

    Industry: In industrial applications, this compound is used as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Pyridinium, 4-benzoyl-1-methyl- involves its interaction with molecular targets such as enzymes and receptors. The positively charged nitrogen atom allows it to form ionic bonds with negatively charged sites on proteins and other biomolecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Pyridinium, 4-benzoyl-1-methyl- can be compared with other pyridinium salts such as:

    Cetylpyridinium: Used primarily as an antiseptic in mouthwashes and lozenges.

    Benzylpyridinium: Similar in structure but with a benzyl group instead of a benzoyl group.

    N-Methylpyridinium: Lacks the benzoyl group and is used in various organic syntheses.

The uniqueness of Pyridinium, 4-benzoyl-1-methyl- lies in its benzoyl group, which imparts specific reactivity and applications not found in other pyridinium salts .

Properties

CAS No.

101558-59-2

Molecular Formula

C13H12NO+

Molecular Weight

198.24 g/mol

IUPAC Name

(1-methylpyridin-1-ium-4-yl)-phenylmethanone

InChI

InChI=1S/C13H12NO/c1-14-9-7-12(8-10-14)13(15)11-5-3-2-4-6-11/h2-10H,1H3/q+1

InChI Key

KIIFMEZUSAELQK-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.